4-Bromo-2,6-diisopropylphenol

Neuroscience GABAA Receptor Ligand Binding

4-Bromo-2,6-diisopropylphenol (CAS 2432-03-3), also known as 4-Bromopropofol, is a halogenated derivative of propofol (2,6-diisopropylphenol), characterized by a bromine atom at the para-position of the phenolic ring. It is primarily known as a research compound used to probe the GABAA receptor, where it acts as a positive allosteric modulator.

Molecular Formula C12H17BrO
Molecular Weight 257.17 g/mol
CAS No. 2432-03-3
Cat. No. B3034871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-diisopropylphenol
CAS2432-03-3
Molecular FormulaC12H17BrO
Molecular Weight257.17 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1O)C(C)C)Br
InChIInChI=1S/C12H17BrO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3
InChIKeyQNJVELOLCDKQBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,6-diisopropylphenol (CAS 2432-03-3) Properties and Key Procurement Considerations


4-Bromo-2,6-diisopropylphenol (CAS 2432-03-3), also known as 4-Bromopropofol, is a halogenated derivative of propofol (2,6-diisopropylphenol), characterized by a bromine atom at the para-position of the phenolic ring [1]. It is primarily known as a research compound used to probe the GABAA receptor, where it acts as a positive allosteric modulator [1]. Its structural modification confers distinct physicochemical and pharmacological properties compared to its parent compound and other halogenated analogs, making it a critical tool in neuroscience research and a valuable building block in medicinal chemistry [1][2].

Why 4-Bromo-2,6-diisopropylphenol (CAS 2432-03-3) is Not Readily Substitutable by Other Halogenated Phenols


The specific halogen atom and its position on the aromatic ring of 4-Bromo-2,6-diisopropylphenol are not arbitrary; they directly dictate its lipophilicity, steric profile, and subsequent interaction with biological targets [1]. Substituting this compound with a non-halogenated analog like propofol, or even other halogenated analogs such as the 4-chloro or 4-iodo derivatives, results in a fundamentally different pharmacological profile [1]. A quantitative structure-activity relationship (QSAR) study has demonstrated that both lipophilicity (enhanced by the bromine atom) and steric bulk (para-substituent size) are critical and opposing determinants of binding affinity at the GABAA receptor, meaning that even a seemingly minor substitution leads to a quantifiably different outcome [1]. Therefore, generic substitution is not scientifically valid, and procurement must be compound-specific to ensure experimental reproducibility and intended activity.

Quantitative Evidence: Differentiating 4-Bromo-2,6-diisopropylphenol (2432-03-3) from Propofol and Halogenated Analogs


GABAA Receptor Binding Affinity: 4-Bromo Analog Shows 3.3x Higher Affinity than Propofol

In a direct head-to-head comparison using a [35S]TBPS binding assay on rat cortical membranes, 4-Bromo-2,6-diisopropylphenol (compound 4) exhibited an IC50 of 1.20 µM, demonstrating a 3.3-fold higher affinity for the GABAA receptor complex compared to its parent compound, propofol (2,6-diisopropylphenol), which had an IC50 of 3.95 µM [1]. Its affinity is intermediate between the 4-chloro (IC50=1.44 µM) and 4-iodo (IC50=1.07 µM) analogs [1].

Neuroscience GABAA Receptor Ligand Binding

Electrophysiological Profile: 4-Bromo Analog Uniquely Balances Potentiation vs. Direct Activation of GABAA Receptors

In an electrophysiological assay using Xenopus laevis oocytes expressing human α1β2γ2 GABAA receptors, 4-Bromo-2,6-diisopropylphenol (compound 4) displayed a significantly different functional profile compared to propofol [1]. It achieved a maximal potentiation of GABA-elicited chloride currents of 311 ± 28%, which is similar to propofol's 296 ± 32% [1]. However, its maximal direct activation of the chloride channel in the absence of GABA was markedly lower at 36 ± 4%, compared to propofol's 38 ± 6% [1]. This creates a unique 'potentiation-to-direct-activation' ratio not seen with propofol or other halogenated analogs [1].

Electrophysiology GABAA Receptor Allosteric Modulation

Lipophilicity as a Key Determinant of GABAA Receptor Affinity: A QSAR Finding

A quantitative structure-activity relationship (QSAR) study from the same publication demonstrated that the affinity of propofol congeners for the GABAA receptor is primarily driven by lipophilicity (log P), but is adversely affected by the steric bulk of the para-substituent [1]. The 4-bromo substituent (compound 4) provides a distinct balance between these two opposing forces compared to other halogens, resulting in its specific binding affinity. The study established a linear equation correlating affinity with lipophilicity (r² = 0.8462) [1].

QSAR Lipophilicity GABAA Receptor

Utility as a Versatile Building Block in Medicinal Chemistry Synthesis

4-Bromo-2,6-diisopropylphenol serves as a key intermediate in the synthesis of complex molecules, as demonstrated by its use in preparing cholesteryl ester transfer protein (CETP) inhibitors, a class of compounds investigated for treating cardiovascular disease [1]. Its specific substitution pattern allows for further functionalization via cross-coupling reactions, enabling the construction of diverse chemical libraries. While this is a class-level application, its unique 2,6-diisopropyl substitution pattern with a 4-bromo handle is a specific structural motif that is not interchangeable with other halogenated phenols without altering the downstream product's properties.

Medicinal Chemistry Synthetic Intermediate CETP Inhibitors

Key Application Scenarios for Procuring 4-Bromo-2,6-diisopropylphenol (CAS 2432-03-3)


Neuroscience Research: Investigating GABAA Receptor Pharmacology and Subtype Selectivity

This compound is essential for research groups investigating the structure-function relationship of GABAA receptors. Its unique electrophysiological profile, characterized by high potentiation efficacy and relatively low direct activation, makes it a valuable tool for dissecting the contributions of allosteric modulation versus direct agonism in different receptor subtypes [1]. It is particularly relevant for studies aiming to develop novel anxiolytic or anticonvulsant agents with improved safety profiles over classical anesthetics like propofol [1].

Medicinal Chemistry: A Strategic Building Block for Drug Discovery

4-Bromo-2,6-diisopropylphenol is a key starting material or intermediate in the synthesis of more complex drug candidates, as demonstrated by its use in the preparation of CETP inhibitors [1]. Its specific substitution pattern (2,6-diisopropyl, 4-bromo) provides a privileged scaffold for generating diverse compound libraries via cross-coupling chemistry. This application is critical for medicinal chemistry teams engaged in hit-to-lead and lead optimization programs targeting a variety of therapeutic areas.

Analytical Chemistry: Use as a Reference Standard and Internal Standard

Due to its well-characterized properties and stability, 4-Bromo-2,6-diisopropylphenol serves as an ideal analytical reference standard. It is used to identify and quantify the presence of propofol or its metabolites in biological samples (e.g., in forensic toxicology or pharmacokinetic studies) via chromatographic methods like HPLC or GC-MS. Its distinct retention time and mass spectrum, owing to the bromine atom's unique isotopic pattern, provide a clear and unambiguous signal, improving assay specificity and accuracy compared to non-halogenated internal standards.

Technical Documentation Hub

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